3-Propylglutaric acid

Description

Historical Context and Evolution of Research Interest in 3-Propylglutaric Acid

Historically, research involving glutaric acid and its derivatives has been a cornerstone of organic chemistry. The study of dicarboxylic acids has been fundamental to understanding concepts like polymerization and the synthesis of complex organic molecules. While early research may not have singled out this compound extensively, its synthesis and properties would have been implicitly part of the broader exploration of substituted dicarboxylic acids.

The evolution of research interest in this compound has been driven by the need for specialized organic molecules in various fields. A significant application that has spurred interest in this compound is its use as an intermediate in the synthesis of pharmaceuticals, particularly hypocholesterolemic agents, which are crucial for managing high cholesterol levels. lookchem.comchemicalbook.com

More recently, the focus has shifted towards its potential in biochemical research. For instance, studies have identified this compound in natural sources like the plant Bridelia ferruginea, suggesting its potential for applications in medicinal chemistry for developing new therapeutic agents. ajol.info The compound has also been detected in metabolomics studies of various organisms, including peaches and in the context of aging in bats, hinting at its involvement in biological pathways. mdpi.complos.org

Contemporary Scientific Significance and Emerging Research Trajectories of this compound

The contemporary scientific significance of this compound is multifaceted, spanning from its established role in chemical synthesis to its emerging importance in biotechnology and materials science. Its ability to undergo reactions like esterification and amidation makes it a valuable precursor for creating a variety of organic compounds. cymitquimica.com

Table 2: Key Research Areas for this compound

| Research Area | Focus |

|---|---|

| Pharmaceutical Synthesis | Intermediate for hypocholesterolemic agents and other drugs. lookchem.comchemicalbook.com |

| Biochemical Research | Investigation of metabolic pathways and potential therapeutic uses. cymitquimica.com |

| Polymer Chemistry | Potential monomer for the synthesis of novel polymers. cymitquimica.com |

| Biotechnology | Production of optically active derivatives using enzymatic processes. google.com |

| Nanotechnology | Potential applications in the design of novel nanomaterials. americanchemicalsuppliers.com |

Emerging research is increasingly focused on the biotechnological production of this compound derivatives. For example, methods are being developed for the enzymatic synthesis of optically active 3-substituted glutaric acid monoamides, which are valuable intermediates for pharmaceuticals. google.com This approach offers a more sustainable and efficient alternative to traditional chemical synthesis.

Furthermore, the identification of this compound in natural products has opened new avenues for research into its biological activities and potential therapeutic applications. ajol.info Its presence in metabolomic profiles of different species suggests a role in fundamental biological processes that is yet to be fully understood. mdpi.comnih.gov The exploration of its derivatives, such as 3-propyladipic acid, in sustainable chemical production using electrochemical methods also points to a future where this compound and related compounds play a role in green chemistry. researchgate.netacs.org

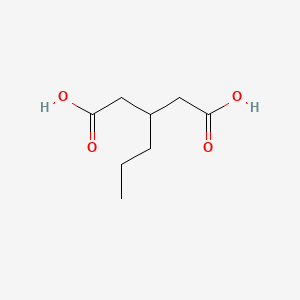

Structure

3D Structure

Properties

IUPAC Name |

3-propylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-3-6(4-7(9)10)5-8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJZYPZZBZPIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194467 | |

| Record name | 3-Propylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-98-4 | |

| Record name | 3-Propylpentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 3 Propylglutaric Acid and Its Stereoisomers

Chemo-selective Synthesis Routes for 3-Propylglutaric Acid

The synthesis of this compound, a valuable intermediate in the production of polymers and pharmaceuticals, can be achieved through various chemo-selective strategies. These methods focus on the precise construction of the carbon skeleton and the introduction of the propyl group at the C-3 position of the glutaric acid backbone.

One common approach to synthesizing 3-substituted glutaric acids involves the alkylation of glutaric acid derivatives. While direct alkylation of glutaric acid itself is challenging, the use of its anhydride (B1165640) or ester derivatives provides a more controlled reaction pathway. Glutaric anhydride can be reacted with organometallic reagents, such as propylmagnesium bromide, in a nucleophilic acyl substitution reaction. This is followed by ring-opening and subsequent oxidation to yield this compound. The reactivity of the anhydride allows for the selective introduction of the propyl group.

Derivatives such as diethyl glutarate can also be utilized. Deprotonation at the α-carbon with a strong base, followed by reaction with a propyl halide, can lead to the formation of the desired product. However, this method may suffer from side reactions, including dialkylation and self-condensation, requiring careful control of reaction conditions.

Recent advancements have also explored the use of glutaric acid derivatives in more complex, multi-step syntheses to achieve higher selectivity and yield.

The synthesis of glutaric acid and its derivatives, which can be precursors to this compound, can be achieved through several established methods. One traditional route involves the ring-opening of γ-butyrolactone with potassium cyanide, followed by hydrolysis of the resulting nitrile to form glutaric acid. researchgate.netatamanchemicals.com Another common method is the reaction of 1,3-dibromopropane (B121459) with sodium or potassium cyanide to produce the dinitrile, which is then hydrolyzed. researchgate.netatamanchemicals.com

Oxidative cleavage of cyclic precursors is also a viable strategy. For instance, the oxidation of cyclopentanone (B42830) can yield glutaric acid. orgsyn.org More modern approaches have focused on developing more environmentally friendly and efficient catalytic systems for these transformations.

A versatile method for synthesizing 3-substituted glutaric acids starts from corresponding aldehydes. scispace.com This process involves a Knoevenagel condensation of the aldehyde with diethyl malonate, followed by a Michael addition. scispace.com The resulting tetraethyl propanetetracarboxylate intermediate then undergoes acid hydrolysis and decarboxylation in a single step to produce the target 3-substituted glutaric acid in moderate yields. scispace.com This strategy has been successfully applied to a range of both aromatic and aliphatic aldehydes, demonstrating its broad applicability. scispace.com

Table 1: Synthesis of 3-Substituted Glutaric Acids from Aldehydes

| Entry | Aldehyde | Product (3-Substituted Glutaric Acid) | Yield (%) |

| 1 | Benzaldehyde | 3-Phenylglutaric acid | 70 |

| 2 | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)glutaric acid | 73 |

| 3 | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)glutaric acid | 65 |

| 4 | 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)glutaric acid | 68 |

| 5 | Isobutyraldehyde | 3-Isopropylglutaric acid | 55 |

| 6 | Propionaldehyde | 3-Ethylglutaric acid | 50 |

Data adapted from Kutama, I. U., and Ahmed, A. (2015). scispace.com

Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency and selectivity of reactions. In the context of this compound synthesis, catalytic approaches offer significant advantages over stoichiometric methods. For instance, transition metal catalysts can be employed to facilitate the coupling of propyl-containing fragments with glutaric acid precursors.

One innovative approach involves the visible light-driven synthesis of α-substituted glutaric acid diesters from acrylates and aldehydes. rsc.org This metal-free method utilizes an organic dye, such as Eosin Y, as a photoredox catalyst to facilitate a hydrogen atom transfer (HAT) followed by a Giese-type addition. rsc.org This reaction allows for the direct formation of the carbon-carbon bond at the desired position and can even be performed using sunlight as a sustainable light source. rsc.org

Another catalytic strategy involves the oxidative cleavage of cyclopentene (B43876) using a tungstate-based ionic liquid catalyst and hydrogen peroxide as a green oxidant. researchgate.net While this method produces glutaric acid, modifications to the substrate or catalyst could potentially be developed to introduce a propyl group at the 3-position.

Table 2: Substrate Scope for the Visible Light-Driven Synthesis of α-Substituted Glutaric Diesters

| Entry | Aldehyde | Acrylate | Product | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Ethyl acrylate | Ethyl 2-(4-chlorobenzoyl)glutarate | 85 |

| 2 | 4-Nitrobenzaldehyde | Ethyl acrylate | Ethyl 2-(4-nitrobenzoyl)glutarate | 82 |

| 3 | 2-Naphthaldehyde | Ethyl acrylate | Ethyl 2-(2-naphthoyl)glutarate | 78 |

| 4 | Benzaldehyde | Methyl acrylate | Methyl 2-benzoylglutarate | 75 |

| 5 | Benzaldehyde | Butyl acrylate | Butyl 2-benzoylglutarate | 72 |

Data adapted from a 2023 study on visible light-driven synthesis. rsc.org

Biocatalytic and Enantioselective Synthesis of this compound

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of biocatalytic and enantioselective methods for the synthesis of chiral molecules like this compound. These approaches utilize enzymes or whole microorganisms to achieve high levels of stereoselectivity.

Enzymatic asymmetric hydrolysis is a powerful tool for the synthesis of optically active 3-substituted glutaric acid derivatives. This technique often involves the use of lipases or esterases to selectively hydrolyze one enantiomer of a racemic diester precursor, leaving the other enantiomer unreacted. This kinetic resolution process can provide access to both enantiomers of the target molecule in high enantiomeric excess.

For example, the dimethyl ester of this compound can be subjected to hydrolysis by an immobilized lipase (B570770). The enzyme will preferentially hydrolyze one of the enantiomers to the corresponding monoester, which can then be separated from the unreacted diester. Subsequent hydrolysis of the separated esters yields the enantiomerically enriched (R)- and (S)-3-propylglutaric acids. The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity.

Emerging research is also focusing on the enzymatic synthesis of optically active 3-substituted glutaric acid monoamides, which are valuable pharmaceutical intermediates. This biocatalytic approach offers a more sustainable and efficient alternative to traditional chemical synthesis.

Whole-cell biotransformations offer an alternative to using isolated enzymes for the synthesis of chiral compounds. Microorganisms possess a wide range of enzymes that can carry out complex chemical transformations with high stereoselectivity. In the context of this compound, microorganisms could be engineered or selected for their ability to convert a simple starting material into a chiral precursor.

For instance, a microorganism could be utilized to perform an asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be chemically converted to the desired enantiomer of this compound. Alternatively, metabolic engineering could be employed to create a microbial strain that produces a this compound precursor through its natural metabolic pathways. While specific examples for this compound are not extensively documented, the principles of microbial biotransformation are well-established for the production of other valuable chiral dicarboxylic acids.

Process Optimization and Bioreactor Design for Stereoselective this compound Production

The stereoselective production of this compound derivatives often employs enzymatic or microbial transformations. These biocatalytic methods offer high enantioselectivity, operating under mild reaction conditions. The optimization of these processes and the design of appropriate bioreactors are crucial for achieving high yields and product purity.

A key strategy for obtaining chiral 3-substituted glutaric acids is the desymmetrization of prochiral 3-substituted glutaric acid diesters or diamides. This approach involves the selective hydrolysis of one of the two ester or amide groups, resulting in an optically active monoester or monoamide.

Enzymatic Desymmetrization:

Lipases are commonly employed for the desymmetrization of 3-alkylglutaric acid diesters. For instance, Candida antarctica lipase B (CAL-B) has been successfully used to catalyze the desymmetrization of prochiral 3-alkylglutaric acid diesters to yield optically active 3-alkylglutaric acid monoesters. Studies have shown that the choice of the ester group can significantly influence the stereoselectivity of the reaction. For example, allyl esters of 3-alkylglutaric acids have demonstrated far better stereoselectivity compared to their methyl, ethyl, or propyl counterparts when using CAL-B. This has been attributed to potential π-π interactions between the olefinic group of the substrate and amino acid residues at the enzyme's active site.

Microbial Hydrolysis:

Whole-cell biocatalysis offers an alternative to using isolated enzymes, potentially reducing costs associated with enzyme purification. Screening of microorganisms for their ability to perform stereoselective hydrolysis is a common starting point. For example, several microorganisms have been identified that can produce (R)-3-substituted glutaric acid monoamides from their corresponding diamides through stereoselective hydrolysis.

Process Optimization Parameters:

To maximize the efficiency of these biocatalytic processes, several parameters need to be optimized. These include:

Enzyme/Cell Concentration: The concentration of the biocatalyst directly impacts the reaction rate. Higher concentrations generally lead to faster conversions, but economic feasibility must be considered.

Substrate Concentration: While a higher substrate concentration is desirable for productivity, it can also lead to substrate inhibition, reducing the enzyme's efficiency.

pH and Temperature: Enzymes and microorganisms have optimal pH and temperature ranges for their activity and stability. Maintaining these optimal conditions is critical for maximizing product yield and minimizing enzyme denaturation.

Solvent System: In the case of enzymatic reactions in non-aqueous media, the choice of solvent is crucial. The solvent can affect enzyme activity, stability, and substrate solubility.

Molar Ratio of Reactants: In reactions involving multiple substrates, such as the enzymatic synthesis of monoesters using an alcohol, the molar ratio of the alcohol to the diester substrate is a key factor influencing the yield.

The following table summarizes key parameters optimized for the synthesis of a related (R)-3-substituted glutaric acid methyl monoester using Novozym 435, a commercial immobilized lipase B from Candida antarctica. rsc.orgresearchgate.net

| Parameter | Optimal Condition |

| Catalyst | Novozym 435 |

| Catalyst Concentration | 50 g L⁻¹ |

| Substrate | 3-TBDMSO glutaric acid |

| Substrate Concentration | 200 g L⁻¹ |

| Acyl Acceptor | Methanol (B129727) |

| Molar Ratio (Methanol:Substrate) | 3:1 |

| Solvent | Iso-octane |

| Temperature | 35 °C |

| Agitation | 200 rpm |

| Incubation Time | 24 h |

Bioreactor Design:

The choice of bioreactor configuration is critical for the successful implementation of these stereoselective syntheses on a larger scale. The design should aim to provide a controlled environment for the biocatalytic reaction, ensuring efficient mass transfer and process monitoring.

For enzymatic hydrolysis, which often involves a two-phase system (solid enzyme and liquid reactants/products), stirred-tank reactors are commonly used. These reactors provide good mixing, which is essential for maximizing the contact between the enzyme and the substrate. However, challenges such as enzyme deactivation due to mechanical stress need to be addressed. Immobilization of the enzyme can mitigate this issue and facilitate catalyst recovery and reuse.

In the case of whole-cell biocatalysis, bioreactor design must also consider the physiological needs of the microorganisms, such as aeration and nutrient supply if cell growth is required during the production phase. Fed-batch fermentation strategies are often employed to maintain optimal substrate and nutrient concentrations, thereby enhancing productivity.

Key considerations in bioreactor design for stereoselective production include:

Agitation: To ensure homogeneity and facilitate mass transfer.

Temperature and pH Control: To maintain optimal conditions for enzyme or microbial activity.

Aeration (for microbial processes): To provide sufficient oxygen for cell metabolism.

Ports for Substrate Feeding and Sampling: To allow for controlled addition of reactants and monitoring of the reaction progress.

Biocatalyst Retention/Recycling System: For immobilized enzymes or whole cells to enable continuous or repeated batch operations.

Sustainable and Scalable Production Methodologies for this compound

The development of sustainable and scalable production methodologies for chemicals is a key focus of green chemistry. For this compound, this involves exploring both biocatalytic and improved chemical synthesis routes that minimize environmental impact and are economically viable for large-scale production.

Biocatalytic Approaches:

As discussed in the previous section, enzymatic and microbial processes are inherently "green" as they operate under mild conditions (ambient temperature and pressure, neutral pH), often use water as a solvent, and exhibit high selectivity, which reduces the formation of byproducts and simplifies downstream processing. The use of whole-cell biocatalysts can be particularly sustainable if the microorganisms can utilize renewable feedstocks.

For instance, the production of dicarboxylic acids, such as glutaric acid, has been demonstrated using metabolically engineered microorganisms like Corynebacterium glutamicum. These processes often start from renewable resources like glucose. While not specific to this compound, these case studies highlight the potential for developing sustainable microbial production routes for a range of dicarboxylic acids.

The key advantages of biocatalytic routes in terms of sustainability include:

Use of Renewable Feedstocks: Potential to use sugars or other biomass-derived materials.

Mild Reaction Conditions: Lower energy consumption compared to many chemical syntheses.

High Selectivity: Reduced byproduct formation and waste generation.

Biodegradable Catalysts: Enzymes and microorganisms are biodegradable.

Green Chemical Synthesis:

While biocatalysis offers significant advantages, chemical synthesis routes remain important, and efforts are being made to make them more sustainable. A "green" chemical synthesis of glutaric acid has been reported, which can serve as a model for the development of sustainable routes to this compound. This process involves the oxidation of cyclopentene with hydrogen peroxide, a relatively clean oxidant, and a tungstic acid catalyst. The reaction mechanism has been studied to optimize conditions and improve yield. nih.gov

Key features of this green synthesis approach are:

Use of a "Green" Oxidant: Hydrogen peroxide, which produces water as its only byproduct.

Catalytic Process: Use of a catalyst reduces the amount of reagents required.

Potential for High Yield: Optimization of reaction conditions can lead to efficient conversion.

The following table outlines the reactants and conditions for a green synthesis of glutaric acid.

| Reactant/Condition | Details |

| Substrate | Cyclopentene |

| Oxidant | Hydrogen peroxide |

| Catalyst | Tungstic acid |

| Initial Temperature | 43 °C |

| Reaction Temperature | 95 °C |

For the synthesis of this compound, a sustainable approach could involve the direct synthesis from dicarboxylic acids and other starting materials using reusable heterogeneous catalysts. For example, the use of niobium pentoxide (Nb₂O₅) as a water- and base-tolerant Lewis acid catalyst has been demonstrated for the synthesis of diamides from dicarboxylic acids. nih.gov This type of catalyst can be recovered and reused, reducing waste.

Scalability Considerations:

For a production methodology to be truly valuable, it must be scalable.

Biocatalytic Processes: The scalability of fermentation processes is well-established in the biotechnology industry. Key challenges include maintaining sterile conditions in large bioreactors, ensuring adequate oxygen transfer, and managing heat removal. Downstream processing to isolate and purify the product can also be a significant cost factor at scale.

Chemical Syntheses: The scalability of chemical processes depends on factors such as the availability and cost of starting materials, the safety of the reaction at a large scale (e.g., managing exotherms), and the ease of product purification. The use of heterogeneous catalysts is advantageous for scalability as it simplifies catalyst separation from the product stream.

The development of efficient and sustainable production methods for this compound and its stereoisomers will likely involve a combination of biocatalytic and green chemistry principles. The choice of the optimal route will depend on factors such as the desired stereochemistry, the required scale of production, and economic considerations.

Elucidation of Metabolic Pathways and Biological Roles of 3 Propylglutaric Acid

Endogenous Biosynthesis and Natural Occurrence of 3-Propylglutaric Acid

This compound has been identified in various biological systems, indicating its presence as a natural product. Metabolomic studies have detected the compound in the plant Bridelia ferruginea, a species used in traditional medicine in Africa . Its presence has also been noted in metabolomics analyses of peaches, suggesting a role in plant physiology or development . Furthermore, research into the metabolic changes associated with aging in bats has identified this compound, hinting at its potential involvement in mammalian biological pathways . While its presence is confirmed in these specific instances, comprehensive screening across a wider range of fungal isolates and plant extracts is not extensively documented in current literature.

The precise endogenous biosynthetic pathway of this compound from the catabolism of primary amino acids and fatty acids is not extensively detailed in the scientific literature. However, the formation of structurally similar dicarboxylic acids from these processes is well-established, providing a strong theoretical basis for its potential origins.

For instance, glutaric acid is a known intermediate in the catabolism of the essential amino acids lysine (B10760008) and tryptophan biocrates.comnih.gov. Deficiencies in the enzyme glutaryl-CoA dehydrogenase, which is crucial for this pathway, lead to the accumulation of glutaric acid and its derivatives, such as 3-hydroxyglutaric acid biocrates.com. Similarly, 3-methylglutaric acid is a recognized downstream metabolite in the catabolic pathway of the branched-chain amino acid leucine (B10760876) nih.govnih.gov. In certain metabolic disorders, intermediates of leucine breakdown accumulate, leading to an increase in the urinary excretion of 3-methylglutaric acid nih.govnih.gov.

These established pathways, where amino acid skeletons are converted into substituted dicarboxylic acids, suggest that this compound could potentially arise from the catabolism of a less common or modified amino acid, or as a minor product from the breakdown of specific fatty acids. However, a definitive pathway linking it to the degradation of common endogenous fatty acids or amino acids has yet to be fully elucidated.

Intermediary Metabolism and Enzymatic Interactions of this compound

The specific role of this compound as a metabolite within central metabolic networks, such as the tricarboxylic acid (TCA) cycle, remains an area of limited research . In principle, many dicarboxylic acids derived from the breakdown of fats and proteins are processed to enter the TCA cycle to support cellular energy production britannica.com. For example, the catabolism of several amino acids and odd-chain fatty acids produces intermediates like succinyl-CoA, which directly enters the TCA cycle wikipedia.orglibretexts.org. Other pathways yield acetyl-CoA, the primary fuel for the cycle wikipedia.orgmdpi.com. Given its structure, it is plausible that this compound, following its potential formation from catabolic processes, could be further metabolized to an intermediate (such as acetyl-CoA or propionyl-CoA) that can be integrated into the TCA cycle. However, direct evidence and specific enzymatic steps for this integration are not currently documented.

While direct studies on this compound's interaction with specific enzymes are scarce, its structural similarity to other glutarate derivatives suggests a probable interaction with certain classes of transporters. Organic anion transporters (OATs) are crucial for the renal clearance of a wide array of endogenous and exogenous organic anions, including dicarboxylic acids nih.govresearchgate.netmdpi.comproteopedia.org.

Research has demonstrated that human OAT1 and OAT4 are involved in the high-affinity transport of glutarate and 3-hydroxyglutarate nih.govresearchgate.net. Specifically, the uptake of substrates by OAT1 was shown to be inhibited by glutarate derivatives in a concentration-dependent manner nih.govresearchgate.net. OATs function by exchanging extracellular anions for intracellular dicarboxylates like α-ketoglutarate mdpi.com. Given that this compound is a glutarate derivative, it is highly likely to be a substrate or inhibitor for these transporters, playing a role in its renal handling and disposition.

The table below summarizes the findings on related glutarate derivatives and their interaction with organic anion transporters.

| Transporter | Interacting Glutarate Derivative | Type of Interaction |

| OAT1 | Glutarate, 3-Hydroxyglutarate | Substrate/Inhibitor |

| OAT4 | Glutarate, 3-Hydroxyglutarate | Substrate (via exchange) |

| NaDC3 | Glutarate, 3-Hydroxyglutarate | Substrate |

Data derived from studies on glutarate and its hydroxylated derivatives, suggesting a probable mechanism for this compound. nih.gov

A clear example of a propylglutaric acid being integrated into xenobiotic metabolism is found in the biotransformation of valproic acid (VPA), a widely used anticonvulsant drug nih.govnih.govhmdb.camdpi.com. VPA is a branched-chain fatty acid, and its metabolism occurs through several pathways, including mitochondrial β-oxidation and cytochrome P450-mediated ω-oxidation mdpi.com.

The ω-oxidation pathway involves the oxidation of the terminal methyl group of one of the VPA side chains, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid metabolite nih.gov. The primary and well-documented end-product of this pathway is 2-n-propylglutaric acid nih.govnih.govnih.gov. In certain clinical situations, such as fulminant hepatic failure, the ω-oxidation pathway can become the predominant route for VPA metabolism, leading to markedly increased urinary excretion of 2-n-propylglutaric acid nih.govnih.gov. While the literature consistently identifies the 2-propyl isomer, this metabolic route serves as a key example of how a propyl-substituted glutaric acid is formed from the metabolism of a xenobiotic compound.

The table below outlines the major metabolic pathways of Valproic Acid.

| Metabolic Pathway | Key Metabolites Formed | Notes |

| Glucuronidation | VPA-glucuronide | A major route of elimination. |

| β-Oxidation | 3-hydroxy-VPA, 3-keto-VPA, 2-en-VPA | Occurs in mitochondria; can be incomplete. nih.govresearchgate.net |

| ω-Oxidation | 5-hydroxy-VPA, 4-hydroxy-VPA, 2-n-propylglutaric acid | Mediated by Cytochrome P450 enzymes. nih.govnih.gov |

Pathobiochemical Significance in Metabolic Disorders Involving this compound

Accumulation Patterns in Glutaric Acidemia Type I and Related Organic Acidurias

Scientific literature does not support the accumulation of this compound in Glutaric Acidemia Type I or other related organic acidurias.

Biomarker Potential and Diagnostic Implications in Inherited Metabolic Diseases

There is no evidence to suggest that this compound has biomarker potential or any diagnostic implications for inherited metabolic diseases such as Glutaric Acidemia Type I. The established biomarkers for this condition are glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine. nih.govhmdb.canih.gov

In Depth Mechanistic Studies of 3 Propylglutaric Acid S Biological Activity

Identification and Characterization of Molecular Targets of 3-Propylglutaric Acid

No molecular targets for this compound have been identified in the available literature.

Kinetic and Thermodynamic Analyses of Enzyme-3-Propylglutaric Acid Interactions

There are no available studies detailing the kinetic or thermodynamic parameters of this compound's interaction with any enzymes.

Cellular and Subcellular Mechanistic Responses to this compound Exposure

Research describing the specific cellular or subcellular responses to exposure to this compound is not available.

Elucidation of Downstream Metabolic and Signaling Pathway Modulations by this compound

There is no information on the modulation of any downstream metabolic or signaling pathways by this compound.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 3 Propylglutaric Acid

Chromatographic Separation Techniques for 3-Propylglutaric Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it suitable for metabolomic profiling that includes this compound. uah.edu For GC-MS analysis, non-volatile metabolites like dicarboxylic acids must first undergo a derivatization process to increase their volatility. uah.edu This chemical modification makes them amenable to vaporization and travel through the gas chromatograph. uah.edu

The most common derivatization procedure for organic acids is silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. uah.edugcms.cz This process reduces the polarity of the molecule and prevents hydrogen bonding, improving chromatographic peak shape and thermal stability. uah.edugcms.cz

Once derivatized, the sample is injected into the GC system, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. tohoku.ac.jp For related compounds like 3-hydroxyglutaric acid, specific ions are monitored to ensure accurate identification and quantification, a technique that can be adapted for this compound. nih.gov

| Parameter | Description | Common Practice for Organic Acids |

|---|---|---|

| Derivatization Agent | Reagent used to increase volatility and thermal stability. | BSTFA with 1% TMCS, MSTFA. uah.edu |

| Ionization Mode | Method used to ionize the analyte in the mass spectrometer. | Electron Ionization (EI). nih.gov |

| Separation Column | The stationary phase used for chromatographic separation. | Nonpolar silicone phases (e.g., SPB™-1, SPB-5). gcms.cz |

| Detection Mode | Mass spectrometer setting for data acquisition. | Selected Ion Monitoring (SIM) for targeted quantification or Full Scan for profiling. indexcopernicus.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the targeted quantification of organic acids due to its high sensitivity, specificity, and reduced need for extensive sample derivatization compared to GC-MS. nih.govnih.gov This technique is particularly valuable for analyzing compounds in complex biological fluids. nih.gov

In LC-MS/MS, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase (e.g., C8 or C18). nih.govfamiliasga.com Separation occurs based on the differential partitioning of the analyte between the two phases. For related compounds like 3-hydroxyglutaric acid, this method allows for successful separation from its isomers, which is a common analytical challenge. nih.gov

The eluent from the LC column is then introduced into a tandem mass spectrometer. Here, the analyte is ionized, typically using electrospray ionization (ESI). The first mass spectrometer (MS1) selects the precursor ion of this compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for very low detection limits. nih.gov

| Parameter | Description | Common Practice for Organic Acids |

|---|---|---|

| Chromatography Column | The stationary phase used for chromatographic separation. | Reversed-phase columns (e.g., C8, C18). nih.govfamiliasga.com |

| Ionization Mode | Method used to ionize the analyte in the mass spectrometer. | Electrospray Ionization (ESI), often in positive or negative mode. nih.gov |

| Mobile Phase | Solvent system used to carry the sample through the column. | Gradient of aqueous formic acid and an organic solvent like methanol (B129727) or acetonitrile. nih.gov |

| Detection Mode | Mass spectrometer setting for data acquisition. | Multiple Reaction Monitoring (MRM) for targeted quantification. nih.gov |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance of this compound

Effective sample preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis. sickkids.ca For biological samples like urine, plasma, or cerebrospinal fluid (CSF), preparation typically begins with a protein precipitation step, often using an organic solvent like acetonitrile. nih.gov This is followed by extraction of the organic acids. Liquid-liquid extraction or solid-phase extraction (SPE) procedures are commonly employed to isolate the acidic fraction from the sample matrix. illinois.edunih.gov

As mentioned, derivatization is essential for GC-MS analysis. uah.edu The goal is to convert the polar, non-volatile this compound into a volatile and thermally stable derivative. uah.edu

Silylation: This is the most common method, where active hydrogens in the carboxyl groups are replaced by a trimethylsilyl (TMS) group. gcms.cz Reagents like BSTFA are highly effective for this purpose. sigmaaldrich.com The reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

Alkylation/Esterification: This involves converting the carboxylic acid groups into esters (e.g., methyl or butyl esters). colostate.edu For instance, derivatization using 3 M HCl in 1-butanol (B46404) with heating has been successfully used for the LC-MS/MS analysis of related compounds. nih.gov This can improve chromatographic separation and ionization efficiency in the mass spectrometer. nih.gov

Isotope Dilution Mass Spectrometry for Absolute Quantification of this compound

For the most accurate and precise measurement of this compound, stable isotope dilution mass spectrometry is the gold standard methodology. indexcopernicus.comresearchgate.netnih.gov This technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing Deuterium or Carbon-13) to the sample as an internal standard before any sample preparation steps. nih.govnih.gov

This stable isotope-labeled standard is chemically identical to the naturally occurring this compound and therefore behaves identically during extraction, derivatization, and chromatographic separation. researchgate.net Any sample loss during preparation will affect both the analyte and the internal standard equally. The mass spectrometer can distinguish between the analyte and the labeled standard due to their mass difference. By measuring the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard, a highly accurate and precise concentration can be calculated, correcting for variations in sample recovery and matrix effects. indexcopernicus.comnih.gov This approach provides diagnostic sensitivity and specificity that can reach 100%. nih.gov

Application in Clinical and Biological Sample Analysis (e.g., Urine, Blood Plasma, CSF)

The aforementioned analytical methods are routinely applied to measure this compound and other organic acids in various clinical and biological samples.

Urine: Urine is a common matrix for organic acid analysis because it is non-invasively collected and metabolites are often concentrated in it. rupahealth.comrupahealth.com Urinary organic acid profiling by GC-MS is a standard method for investigating inborn errors of metabolism. nih.gov LC-MS/MS methods have also been developed for analyzing organic acids in dried urine spots. nih.gov

Blood Plasma/Serum: Plasma or serum analysis provides a direct snapshot of the circulating levels of metabolites. nih.gov Sample preparation involves deproteinization before extraction and analysis. nih.gov Methods using stable isotope dilution GC-MS have been developed to quantify related dicarboxylic acids in serum. nih.gov

Cerebrospinal Fluid (CSF): CSF analysis is crucial for investigating neurological conditions, as it reflects the biochemical environment of the central nervous system. ijccm.orgrch.org.au Due to the low volume of sample typically available, highly sensitive methods like stable-isotope dilution GC-MS or LC-MS/MS are necessary. nih.govresearchgate.net Control ranges for related compounds like 3-hydroxyglutaric acid in CSF have been established using these techniques. nih.govresearchgate.net

Structural Modification and Structure Activity Relationship Sar Studies of 3 Propylglutaric Acid Derivatives

Design and Synthesis of Functionalized Analogs of 3-Propylglutaric Acid

The synthesis of 3-substituted glutaric acids, including this compound, is crucial as these compounds serve as vital intermediates for a variety of biologically active molecules and pharmaceuticals. A versatile and efficient three-step method starting from corresponding aldehydes has been established for creating both aromatic and aliphatic 3-substituted glutaric acids. scispace.com

This synthetic route involves an initial Knoevenagel condensation of an aldehyde with diethyl malonate, followed by a Michael addition. The resulting dimalonate intermediate then undergoes a one-pot acid hydrolysis and decarboxylation to yield the final 3-substituted glutaric acid. scispace.com This process has been successfully applied to a range of aldehydes to produce moderate yields of the desired products. scispace.com

For instance, 3-arylsubstituted glutaric acids are synthesized by converting aldehydes to 2-substituted tetraethyl propane (B168953) tetracarboxylates through the Knoevenagel condensation and subsequent Michael addition under solvent-free conditions. This is followed by refluxing in concentrated hydrochloric acid to achieve hydrolysis and decarboxylation. scispace.com A slightly modified procedure is used for 3-alkyl glutaric acids, such as 3-isopropyl glutaric acid, to optimize the yield. scispace.com

Below is a summary of the synthesis of various 3-substituted glutaric acids using this methodology.

Interactive Data Table: Synthesis of 3-Substituted Glutaric Acids

| Entry | R Group | Starting Aldehyde | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Benzaldehyde | 73 |

| 2 | 4-Methylphenyl | p-Tolualdehyde | 65 |

| 3 | 4-Methoxyphenyl | p-Anisaldehyde | 68 |

| 4 | 4-Chlorophenyl | 4-Chlorobenzaldehyde | 70 |

| 5 | 2-Furyl | 2-Furaldehyde | 50 |

| 6 | Isopropyl | Isobutyraldehyde | 55 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Validation for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools essential for modern drug design and materials science. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com While specific QSAR/QSPR studies focusing exclusively on this compound analogs are not extensively detailed in the available literature, the principles and methodologies are widely applied to similar classes of molecules, such as barbituric acid derivatives and antimicrobial peptides. nih.govmdpi.com

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Preparation: A diverse set of molecules with known activities or properties is compiled. mdpi.com

Molecular Descriptor Calculation: Various numerical values (descriptors) that characterize the physicochemical properties of the molecules are calculated. These can include steric, electronic, hydrophobic, and topological parameters. mdpi.com

Model Generation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the observed activity or property. mdpi.com

Validation: The model's predictive power is rigorously tested using internal validation techniques (e.g., cross-validation) and external validation with a set of compounds not used in the model's creation. mdpi.com

For a hypothetical QSAR study on this compound analogs, a range of molecular descriptors would be calculated to quantify structural variations.

Interactive Data Table: Common Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition of the molecule |

| Topological (2D) | Connectivity Indices, Wiener Index | Atom connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Hydrophobicity and polarizability |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |

By analyzing the contributions of these descriptors, a QSAR model could reveal, for example, that increased lipophilicity at a certain position enhances biological activity, guiding the design of more potent analogs. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a visual representation of where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. mdpi.com

Stereochemical Influences on Biological Activity and Reactivity of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a fundamental role in determining the biological activity and chemical reactivity of chiral compounds. nih.govnih.gov For derivatives of this compound, which possess a chiral center at the C3 position, the specific spatial orientation of the propyl group and other substituents can lead to significant differences in how they interact with biological targets like enzymes and receptors. nih.govmalariaworld.org

The principle that stereoisomers can have vastly different biological effects is a cornerstone of medicinal chemistry. nih.gov Often, only one enantiomer (a non-superimposable mirror image) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. This stereoselectivity arises because biological targets are themselves chiral, leading to diastereomeric interactions with different energies and binding affinities for each enantiomer. nih.gov

Research on nature-inspired compounds, such as the isomers of 3-Br-acivicin, provides a clear illustration of this concept. In studies of its antimalarial activity, it was found that only the isomers with a specific stereochemistry, (5S, αS), exhibited significant antiplasmodial effects. nih.govmalariaworld.org This suggests that the biological uptake and/or target interaction is highly stereoselective. nih.gov Molecular modeling further elucidated the structural and stereochemical requirements for effective binding to its enzyme target. nih.gov While this example does not directly involve this compound, the findings underscore the critical importance of controlling and defining stereochemistry during the design and synthesis of any chiral therapeutic agent.

Interactive Data Table: Illustrative Example of Stereochemistry's Impact on Biological Activity (3-Br-Acivicin Isomers)

| Isomer Stereochemistry | Biological Activity | Rationale for Activity Difference |

|---|---|---|

| (5S, αS) | High Antimalarial Activity | Favorable binding to the target enzyme; potentially mediated by a stereoselective L-amino acid transport system. nih.govmalariaworld.org |

| (5R, αR) | Low/No Activity | Steric clashes or improper orientation within the enzyme's active site prevents effective binding. |

| (5S, αR) | Low/No Activity | Unfavorable diastereomeric interaction with the chiral biological target. |

| (5R, αS) | Low/No Activity | Unfavorable diastereomeric interaction with the chiral biological target. |

Therefore, the synthesis of this compound derivatives for biological evaluation necessitates methods that can selectively produce a single desired stereoisomer (asymmetric synthesis) or effectively separate the different stereoisomers (chiral resolution). The evaluation of each individual isomer is crucial to establishing a clear and accurate structure-activity relationship.

Development of Novel Glutaric Acid-Derived Scaffolds

The glutaric acid framework serves as a versatile and valuable scaffold in medicinal chemistry and materials science. Its dicarboxylic acid functionality allows for diverse chemical modifications, making it an attractive starting point for constructing more complex molecules with tailored properties. researchgate.netresearchgate.net The development of novel scaffolds derived from glutaric acid is an active area of research, aimed at creating new therapeutic agents and functional materials. researchgate.netnih.gov

One key strategy involves using glutaric acid and its derivatives in multicomponent reactions to build complex heterocyclic systems. For example, 3-aryl glutaric acid anhydrides have been successfully employed as substrates in the Castagnoli-Cushman reaction with imines. This approach provides a convenient and diastereoselective route to novel 6-oxo-2,4-diarylpiperidine-3-carboxylic acid scaffolds. researchgate.net These piperidine (B6355638) structures are prevalent in many biologically active compounds, and this method offers an efficient way to generate a library of diverse derivatives for drug discovery screening. The carboxylic acid functionality on the resulting scaffold can be used for further molecular decoration or can be removed if desired. researchgate.net

Another important application of the glutaric acid scaffold is in the field of crystal engineering to improve the physicochemical properties of active pharmaceutical ingredients (APIs). researchgate.netnih.gov By forming cocrystals with APIs, glutaric acid can significantly enhance properties such as solubility and dissolution rate, which can lead to improved oral bioavailability. nih.gov A crystal engineering approach, which focuses on designing strong intermolecular interactions like hydrogen bonds, is used to form stable cocrystals. In one case, a cocrystal of an API with glutaric acid in a 1:1 molecular ratio increased the aqueous dissolution rate by 18 times and the plasma concentration by three times in preclinical studies. researchgate.netnih.gov This demonstrates the power of using the glutaric acid scaffold to overcome common drug development hurdles related to poor solubility.

These examples highlight how the fundamental structure of glutaric acid is being leveraged to create innovative molecular architectures and functional materials, paving the way for new advancements in pharmaceuticals and beyond.

Applications of 3 Propylglutaric Acid in Diverse Fields of Chemical and Biomedical Research

Role as a Chemical Building Block in Advanced Organic Synthesis

The bifunctional nature of 3-propylglutaric acid, possessing two carboxylic acid groups, makes it an ideal starting material or intermediate in the construction of a wide array of organic structures. This versatility is leveraged in the creation of both intricate small molecules and large polymeric materials.

This compound serves as a fundamental scaffold in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The glutaric acid framework is a component of various biologically active compounds. For instance, derivatives of substituted glutaric acids are explored for their potential as antihyperlipidemic agents, which are crucial in managing conditions like high cholesterol google.com.

The 3-substituted glutaric acid motif is a key structural element in certain pharmaceutical intermediates. A notable example, though involving a different alkyl substituent, is the synthesis of the analgesic drug pregabalin, which utilizes (R)-3-isobutylglutarate monoamide as a key intermediate nih.gov. This highlights the strategic importance of the 3-substituted glutaric acid scaffold in constructing chiral drugs. The synthesis often involves the desymmetrization of a glutarimide (B196013) precursor, a process for which enzymes are being developed to improve efficiency and yield nih.gov. The core structure of this compound provides a foundation that can be chemically modified to create diverse libraries of compounds for drug discovery programs.

Dicarboxylic acids are foundational monomers in the polymer industry, primarily for the production of polyesters and polyamides kaist.ac.kr. This compound, with its two carboxylic acid functional groups, can be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively.

The growing demand for sustainable materials has spurred interest in bio-based polymers, which are derived from renewable resources mdpi.comnih.gov. Dicarboxylic acids are among the key bio-derived platform molecules being investigated for the synthesis of these environmentally friendly polymers mdpi.com. Glutaric acid itself is an important monomer for polyesters and nylons, and research is underway to produce it via fermentation, which would provide a renewable feedstock kaist.ac.kr. As a derivative, this compound fits within this paradigm as a potential monomer for creating novel bio-based polyesters with tailored properties. The propyl group on the backbone can influence the physical characteristics of the resulting polymer, such as its crystallinity, flexibility, and solubility.

The general reaction for the synthesis of a polyester (B1180765) from a dicarboxylic acid like this compound and a diol is shown below:

| Reactant A | Reactant B | Polymer Type | Linkage |

| This compound (a dicarboxylic acid) | Diol (e.g., Ethylene Glycol) | Polyester | Ester Bond |

| This compound (a dicarboxylic acid) | Diamine (e.g., Hexamethylenediamine) | Polyamide | Amide Bond |

This interactive table shows the type of polymer formed from the reaction of this compound with different co-monomers.

Research Tools in Biochemistry and Pharmacology

Beyond its role in synthesis, the structure of this compound makes it suitable for use as a tool to probe and understand complex biological systems.

Derivatives of glutaric acid are well-known in the study of metabolic disorders. Glutaric Aciduria Type 1 (GA1) is a serious inherited metabolic disease, and research into this condition focuses on enzymes that process glutaric acid and related metabolites nih.gov. One such enzyme is succinyl-CoA:glutarate-CoA transferase (SUGCT), which uses glutaric acid as a substrate nih.gov.

While research on this compound itself is more limited, its structural similarity to glutaric acid makes it a candidate for use as a research probe. It can be used in enzyme inhibition studies to understand the substrate specificity of enzymes involved in dicarboxylic acid metabolism. For example, it could act as a competitive inhibitor for enzymes like SUGCT, helping to characterize the active site and mechanism of the enzyme nih.gov. By synthesizing isotopically labeled versions of this compound (e.g., with ¹³C or ¹⁴C), researchers could trace its metabolic fate within cells or organisms, helping to elucidate novel metabolic pathways or the promiscuous activity of known enzymes.

In drug discovery, a "scaffold" is a core chemical structure upon which various functional groups are appended to create a library of diverse compounds for biological screening. The glutaric acid core is an attractive scaffold for this purpose. Research has shown that 3-aryl glutaric acid anhydrides can be used in powerful chemical reactions, such as the Castagnoli-Cushman reaction, to generate complex heterocyclic scaffolds like 6-oxo-2,4-diarylpiperidine-3-carboxylic acid researchgate.net.

These resulting complex structures are of significant interest for biological investigation due to their resemblance to known bioactive molecules researchgate.net. By starting with this compound, chemists can introduce a non-aromatic, flexible alkyl chain at the 3-position, leading to a different class of molecular scaffolds. This allows for the systematic exploration of how different substituents on the glutaric acid backbone influence pharmacological activity. The two carboxylic acid groups also offer multiple points for further chemical modification, enhancing the diversity of the compounds that can be generated from this versatile scaffold.

Prospective Research Directions and Uncharted Territories for 3 Propylglutaric Acid

Exploration of Novel Biocatalytic and Chemoenzymatic Synthetic Routes for 3-Propylglutaric Acid

The pursuit of green chemistry has intensified the need for sustainable and efficient methods for chemical synthesis. Biocatalysis, using enzymes or whole microorganisms, offers a compelling alternative to traditional chemical routes, which often require harsh conditions and generate hazardous waste nih.gov. Research into biocatalytic and chemoenzymatic pathways for producing this compound is a promising frontier.

Emerging research is increasingly focused on the biotechnological production of dicarboxylic acid derivatives. For instance, methods are being developed for the enzymatic synthesis of optically active 3-substituted glutaric acid monoamides, which are valuable pharmaceutical intermediates . This approach represents a more sustainable and efficient alternative to conventional chemical synthesis . Future research could focus on identifying or engineering enzymes, such as lipases, esterases, or oxidoreductases, that can stereoselectively synthesize this compound or its precursors. Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, could offer a powerful hybrid approach to creating complex chiral molecules derived from this compound researchgate.net.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Traditional Chemical Synthesis | Prospective Biocatalytic/Chemoenzymatic Synthesis |

|---|---|---|

| Catalysts | Often heavy metals or harsh acids/bases | Enzymes (e.g., lipases, oxidoreductases) |

| Reaction Conditions | High temperature and pressure | Mild conditions (near ambient temperature and pressure) |

| Solvents | Often toxic organic solvents | Primarily aqueous media or green solvents |

| Stereoselectivity | Difficult to control, may produce racemic mixtures | High potential for enantiomeric and diastereomeric purity |

| Environmental Impact | Higher energy consumption and waste generation | Lower ecological footprint, increased sustainability nih.gov |

| Key Research Goal | Process optimization for yield and cost | Enzyme discovery, protein engineering, and pathway design |

Comprehensive Multi-Omics Profiling for Deeper Biological Understanding of this compound's Roles

The detection of this compound in metabolomics studies of various organisms, including plants and mammals, suggests its participation in endogenous biological pathways . However, its specific roles remain uncharacterized. A comprehensive multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, is essential to elucidate the biological significance of this compound.

Multi-omics strategies enable a holistic view of molecular events and their interactions, moving beyond correlational data to capture the complexity of biological systems nih.govresearchgate.net. By applying these techniques, researchers can map the metabolic networks involving this compound, identify the enzymes and genes responsible for its synthesis and degradation, and understand how its levels are regulated in health and disease. This deep phenotyping can reveal its function in cellular processes and its potential as a biomarker for specific physiological or pathological states nih.govresearchgate.net. For example, integrating metabolomics and transcriptomics is a priority for understanding the role of such compounds in metabolic disorders .

Table 2: Multi-Omics Approaches for Investigating this compound

| Omics Discipline | Research Objective | Potential Findings |

|---|---|---|

| Metabolomics | Quantify this compound levels in various tissues and biofluids under different conditions. | Identification of correlations with disease states, metabolic pathways, and physiological changes nih.govmdpi.com. |

| Proteomics | Identify proteins that bind to, modify, or are regulated by this compound. | Discovery of enzymes in its metabolic pathway and protein targets through which it exerts biological effects. |

| Transcriptomics | Analyze changes in gene expression in response to varying levels of this compound. | Revelation of genetic pathways and cellular processes influenced by the compound, linking it to cellular function frontiersin.org. |

| Genomics | Identify genetic variations associated with altered this compound metabolism. | Association of specific genes with the compound's synthesis, degradation, and transport. |

Advanced Material Applications and Polymer Science Innovations Utilizing this compound

Dicarboxylic acids are fundamental building blocks for polymers such as polyesters and polyamides . The unique structure of this compound, with its propyl side chain, offers an opportunity to create novel polymers with tailored properties. The side chain can disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased flexibility, or altered solubility profiles compared to polymers made from unsubstituted glutaric acid.

Future research could explore the synthesis of a new family of aliphatic polyesters or polyamides using this compound as a monomer. These materials could have applications in diverse fields, from biodegradable plastics to advanced drug delivery systems cymitquimica.commdpi.com. For instance, incorporating this monomer could enhance the biodegradability of the resulting polymer, a desirable trait for medical implants or environmentally friendly packaging. Furthermore, the carboxyl groups could be functionalized to attach drugs or targeting ligands, creating sophisticated polymeric drug carriers researchgate.net.

Table 3: Potential Polymer Innovations with this compound

| Polymer Type | Potential Property Modification | Prospective Application Area |

|---|---|---|

| Polyesters | Increased flexibility, controlled biodegradability | Resorbable surgical sutures, tissue engineering scaffolds |

| Polyamides | Altered melting point and mechanical strength | Specialty engineering plastics, advanced textiles |

| Functional Polymers | Introduction of reactive sites for conjugation | Targeted drug delivery systems, smart materials |

| Polycarbonates | Enhanced solubility in organic solvents | Advanced coatings, optical materials |

Therapeutic Exploitation and Precision Medicine Approaches Based on this compound Research

Given its role as an intermediate for cholesterol-lowering agents, this compound and its derivatives are of significant interest for therapeutic development . Uncharted research territories include the design and synthesis of novel analogs that could act as enzyme inhibitors, receptor agonists/antagonists, or modulators of metabolic pathways.

The principles of precision medicine, which aim to tailor treatment to individual patient characteristics, can guide this research nih.govmdpi.com. By combining multi-omics data with clinical information, it may be possible to identify patient subpopulations for whom a this compound-based therapy would be most effective. For example, if a specific metabolic profile identified through omics is linked to a disease, a drug derived from this compound could be designed to correct that specific metabolic imbalance. Advanced drug delivery systems, such as polymeric nanoparticles, could be used to enhance the therapeutic index of these novel compounds by ensuring they reach their target tissues while minimizing systemic exposure nih.gov.

Table 4: Framework for Therapeutic and Precision Medicine Research

| Research Phase | Objective | Example Approach |

|---|---|---|

| Target Identification | Identify biological targets modulated by this compound or its derivatives. | Use proteomics and metabolomics to find enzymes or receptors that interact with the compound in disease models. |

| Lead Compound Development | Synthesize and screen a library of this compound derivatives for therapeutic activity. | Chemoenzymatic synthesis of chiral analogs to test for stereospecific effects on target activity. |

| Biomarker Discovery | Find predictive biomarkers to identify patients likely to respond to the therapy. | Correlate multi-omics profiles (e.g., specific gene expression or metabolite levels) with drug efficacy in preclinical studies nih.gov. |

| Targeted Delivery | Develop formulations to deliver the therapeutic agent to the site of action. | Encapsulate the lead compound in functionalized nanoparticles for targeted release nih.gov. |

Environmental Biotransformation and Fate Studies of this compound

As interest in the synthesis and application of this compound grows, a thorough understanding of its environmental fate and potential for biotransformation is crucial. Environmental fate studies investigate how a chemical behaves in the environment, including its persistence, transport, and eventual degradation. Biotransformation is the chemical alteration of a substance by living organisms, a key process in determining a compound's environmental impact baylor.edu.

Future research should investigate the biodegradation pathways of this compound in various environmental matrices, such as soil and aquatic systems. Studies using microbial consortia or isolated microorganisms could identify the enzymes and metabolic routes involved in its breakdown nih.govnih.gov. Key questions include the rate of degradation, the nature of any intermediate metabolites, and the potential for bioaccumulation. Such studies are essential for conducting a comprehensive environmental risk assessment and ensuring that any large-scale production and use of this compound is environmentally sustainable researchgate.net.

Table 5: Key Areas for Environmental Fate and Biotransformation Studies

| Study Area | Research Question | Methodology |

|---|---|---|

| Aerobic Biodegradation | Does this compound degrade in the presence of oxygen? What are the degradation products? | Incubation with activated sludge or soil microorganisms under aerobic conditions, followed by chemical analysis (e.g., LC-MS). |

| Anaerobic Biodegradation | Can this compound be broken down in anoxic environments like sediments? | Experiments with defined anaerobic microbial cultures and analysis of metabolites nih.gov. |

| Metabolic Pathway Elucidation | What specific biochemical reactions are involved in its degradation? | Isotope labeling studies combined with metabolomics to trace the fate of the carbon atoms. |

| Ecotoxicity Assessment | What is the potential toxicity of the parent compound and its degradation products to aquatic and terrestrial organisms? | Standardized toxicity tests on representative species (e.g., algae, daphnia, earthworms). |

| Bioaccumulation Potential | Does the compound accumulate in the tissues of living organisms? | Measurement of the octanol-water partition coefficient (Kow) and bioaccumulation studies in model organisms. |

Q & A

Q. What statistical approaches are optimal for clustered data in studies measuring this compound’s effects across multiple time points?

- Methodological Answer : Mixed-effects models account for intra-subject correlations (e.g., repeated measures ANOVA with random intercepts). Post hoc adjustments (Bonferroni or Holm-Bonferroni) control family-wise error rates. For non-normal distributions, generalized estimating equations (GEE) or bootstrapping are recommended .

Literature & Methodology Gaps

Q. What gaps exist in current research on this compound’s role in metabolic disorders?

- Methodological Answer : Limited data on tissue-specific pharmacokinetics and long-term toxicity (beyond 28-day studies). Few studies explore synergistic effects with other metabolites (e.g., succinate or α-ketoglutarate). Prioritize longitudinal in vivo models (e.g., diabetic rodents) and multi-omics integration (metabolomics + transcriptomics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.